

# Application of Tergitol in Downstream DNA and Protein Quantification Assays

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**Application Note & Protocols** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tergitol**, a non-ionic surfactant, is increasingly utilized as a substitute for Triton X-100 in various biological applications, including cell lysis for the extraction of proteins and nucleic acids. Its biodegradable nature and lower toxicity make it an attractive alternative.[1][2][3] However, the presence of any detergent in biological samples can potentially interfere with common downstream quantification assays for DNA and protein. This document provides detailed application notes and protocols for the use of **Tergitol** in cell lysis and its compatibility with subsequent DNA and protein quantification assays.

### **General Considerations**

The compatibility of **Tergitol** with downstream assays is concentration-dependent. It is crucial to use the lowest effective concentration of **Tergitol** for cell lysis to minimize interference. The type of **Tergitol** (e.g., 15-S-7, 15-S-9) also plays a role in its compatibility with different quantification methods.[4] When interference is unavoidable, methods for detergent removal or the use of detergent-compatible assay reagents are recommended.



# Data Presentation: Tergitol Compatibility in Quantification Assays

The following tables summarize the compatibility of various **Tergitol** types with common protein and DNA quantification assays based on available data.

Table 1: Protein Quantification Assay Compatibility

Assay Type	Tergitol Type	Concentration in Lysate	Compatibility/Interf erence
BCA Assay	Tergitol 15-S-7	1%	Compatible, with protein recovery between 88% and 108% of control.[4]
Tergitol 15-S-9	1%	Compatible, with consistent total protein recovery.[4]	
Tergitol 15-S-40	1%	Appears compatible. [4]	
Bradford Assay	General Non-ionic Detergents	> 0.1%	Potential for interference. Dilution of the sample is often necessary.[5]
Tergitol (general)	High Concentrations	Can interfere with the assay.[4]	

Table 2: DNA Quantification Assay Compatibility



Assay Type	Tergitol Type	Concentration in Lysate	Compatibility/Interf erence
PicoGreen™ Assay	Tergitol 15-S-7	1%	Compatible, with DNA recovery ranging from 83% to 103% of the control.[4]
Tergitol 15-S-9	1%	Compatible, with DNA recovery ranging from 83% to 103% of the control.[4]	
Tergitol 15-S-40	1%	Appears compatible.	-
qPCR	Tergitol 15-S-7	1% (in lysate, then diluted)	No significant interference observed at the tested concentrations after dilution.[4]
Tergitol 15-S-9	1% (in lysate, then diluted)	No significant interference observed at the tested concentrations after dilution.[4]	
Tergitol 15-S-40	1% (in lysate, then diluted)	Appears compatible. [4]	<del>-</del>

# Experimental Protocols Protocol 1: Cell Lysis using a Tergitol-Based Buffer

This protocol is a general guideline for lysing mammalian cells to extract total protein and DNA. Optimization may be required for specific cell types.

Materials:



- · Phosphate-Buffered Saline (PBS), ice-cold
- Tergitol-Based Lysis Buffer:
  - 50 mM Tris-HCl, pH 7.5
  - 150 mM NaCl
  - 1 mM EDTA
  - 1% (v/v) **Tergitol** 15-S-9 (or other **Tergitol** type)
  - 1% Protease Inhibitor Cocktail
  - (Optional for DNA extraction) RNase A (100 μg/mL)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge

#### Procedure for Adherent Cells:

- Aspirate the culture medium from the cells.
- Wash the cells once with ice-cold PBS.
- · Aspirate the PBS completely.
- Add an appropriate volume of ice-cold **Tergitol**-Based Lysis Buffer to the plate (e.g., 500  $\mu$ L for a 10 cm dish).
- Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.



- Carefully transfer the supernatant (containing the soluble proteins and DNA) to a new prechilled microcentrifuge tube.
- The lysate is now ready for downstream quantification or can be stored at -80°C.

Procedure for Suspension Cells:

- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Aspirate the supernatant.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Aspirate the PBS completely.
- Resuspend the cell pellet in an appropriate volume of ice-cold **Tergitol**-Based Lysis Buffer.
- Proceed from step 6 of the adherent cell protocol.

## **Protocol 2: Protein Quantification using the BCA Assay**

This protocol is suitable for protein quantification of lysates containing **Tergitol** 15-S-7 or 15-S-9 at concentrations up to 1%.

#### Materials:

- BCA Protein Assay Kit
- Bovine Serum Albumin (BSA) standards
- 96-well microplate
- Microplate reader capable of measuring absorbance at 562 nm

#### Procedure:

 Prepare a series of BSA standards according to the BCA kit manufacturer's instructions. The same lysis buffer (without **Tergitol**, if possible, or with the same concentration as the samples) should be used as the diluent for the standards to ensure accuracy.



- In a 96-well microplate, add 25 μL of each standard or unknown sample in triplicate.
- Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit protocol.
- Add 200 μL of the BCA working reagent to each well.
- Mix the plate thoroughly on a plate shaker for 30 seconds.
- Incubate the plate at 37°C for 30 minutes.
- Cool the plate to room temperature.
- Measure the absorbance at 562 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
- Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

## Protocol 3: DNA Quantification using the PicoGreen™ Assay

This protocol is designed for the quantification of double-stranded DNA (dsDNA) in lysates containing **Tergitol**.

#### Materials:

- Quant-iT™ PicoGreen™ dsDNA Assay Kit
- Lambda DNA standard
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- · Black, flat-bottom 96-well microplate
- Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)



#### Procedure:

- Prepare a dsDNA standard curve using the provided Lambda DNA standard, diluted in TE buffer to a range of concentrations (e.g., 0 to 1000 ng/mL).
- Dilute the cell lysate samples in TE buffer to fall within the linear range of the standard curve.
   A 1:10 or 1:20 dilution is often a good starting point.
- Prepare the PicoGreen<sup>™</sup> working solution by diluting the concentrated reagent 1:200 in TE buffer. This solution should be protected from light.
- In a black 96-well microplate, add 100  $\mu L$  of each standard or diluted unknown sample to separate wells.
- Add 100 μL of the PicoGreen<sup>™</sup> working solution to each well.
- Mix the contents of the wells by gentle pipetting.
- Incubate for 5 minutes at room temperature, protected from light.
- Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
- Generate a standard curve by plotting the fluorescence of the DNA standards versus their concentrations.
- Determine the DNA concentration of the unknown samples from the standard curve and account for the dilution factor.

## **Visualizations**

## **Experimental Workflow for Protein Quantification**



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Caption: Workflow for protein extraction and quantification.

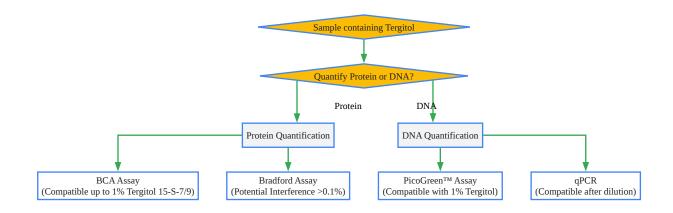
## **Experimental Workflow for DNA Quantification**



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Caption: Workflow for DNA extraction and quantification.

## **Decision Pathway for Assay Selection**



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Caption: Decision tree for selecting a quantification assay.



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